molecular formula C6H12O2 B166307 (3-Propan-2-yloxiran-2-yl)methanol CAS No. 125473-29-2

(3-Propan-2-yloxiran-2-yl)methanol

Cat. No.: B166307
CAS No.: 125473-29-2
M. Wt: 116.16 g/mol
InChI Key: MRGITZIKRXYSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Propan-2-yloxiran-2-yl)methanol is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an isopropyl group attached to the oxirane ring and a hydroxymethyl group at the second carbon of the oxirane ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propan-2-yloxiran-2-yl)methanol can be achieved through several methods. One common approach involves the epoxidation of allylic alcohols using peracids or other oxidizing agents. For instance, the reaction of isopropyl alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) can yield this compound under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Propan-2-yloxiran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of isopropyl glycidyl ether.

    Reduction: Formation of 1,2-propanediol.

    Substitution: Formation of various functionalized alcohols and ethers.

Scientific Research Applications

(3-Propan-2-yloxiran-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and active ingredients.

    Industry: It is utilized in the production of resins, coatings, and adhesives due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of (3-Propan-2-yloxiran-2-yl)methanol involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-3-methyloxirane: Similar in structure but with a methyl group instead of a hydroxymethyl group.

    3-Isopropyloxirane-2,2-dicarbonitrile: Contains two cyano groups instead of a hydroxymethyl group.

Uniqueness

(3-Propan-2-yloxiran-2-yl)methanol is unique due to the presence of both an isopropyl group and a hydroxymethyl group, which confer distinct reactivity and functional properties. This combination makes it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

CAS No.

125473-29-2

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3-propan-2-yloxiran-2-yl)methanol

InChI

InChI=1S/C6H12O2/c1-4(2)6-5(3-7)8-6/h4-7H,3H2,1-2H3

InChI Key

MRGITZIKRXYSEO-UHFFFAOYSA-N

SMILES

CC(C)C1C(O1)CO

Canonical SMILES

CC(C)C1C(O1)CO

Synonyms

D-erythro-Pentitol, 3,4-anhydro-1,2-dideoxy-2-methyl- (9CI)

Origin of Product

United States

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